molecular formula C7H3BrF3IO B1376140 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene CAS No. 1187984-18-4

1-Bromo-4-iodo-2-(trifluoromethoxy)benzene

Cat. No. B1376140
CAS RN: 1187984-18-4
M. Wt: 366.9 g/mol
InChI Key: RZYCOYDGYHAOSE-UHFFFAOYSA-N
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Description

1-Bromo-4-iodo-2-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3BrF3IO . It has a molecular weight of 366.9 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3BrF3IO/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Synthetic Pathways and Molecular Structures

1-Bromo-4-iodo-2-(trifluoromethoxy)benzene serves as an intermediate in the synthesis of complex molecular structures. Schlosser and Castagnetti (2001) highlighted its role in generating aryne intermediates, which can further react to produce a variety of organofluorine compounds, emphasizing the versatility of this compound in synthetic organic chemistry (Schlosser & Castagnetti, 2001). Stein, Hoffmann, and Fröba (2015) provided insights into the crystal structures of its derivatives, showcasing the molecular intricacies and potential for forming supramolecular structures through non-classical hydrogen bonding and π–π interactions (Stein, Hoffmann, & Fröba, 2015).

Reactivity and Molecular Transformation

The compound's reactivity was further explored by Castagnetti and Schlosser (2001), who demonstrated its transformation into various ortho-substituted derivatives, highlighting its utility as a reactive intermediate in the synthesis of new organofluorine compounds (Castagnetti & Schlosser, 2001). Rajput, Chernyshev, and Biradha (2010) discussed its role in forming porous materials through hydrogen bonding and halogen interactions, hinting at its potential applications in material science (Rajput, Chernyshev, & Biradha, 2010).

Catalytic and Photoreactive Properties

Zhang, Yang, and Weng (2017) explored its catalytic properties, particularly in the synthesis of pyrones, demonstrating its role in facilitating chemical reactions (Zhang, Yang, & Weng, 2017). Marrec, Billard, Vors, Pazenok, and Langlois (2010) highlighted its potential in the formation of aliphatic trifluoromethyl ethers, indicating its utility in introducing functional groups to molecules (Marrec et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

1-bromo-4-iodo-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3IO/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYCOYDGYHAOSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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